
1-(1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylicacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylic acid hydrochloride is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.
Vorbereitungsmethoden
The synthesis of 1-(1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylic acid hydrochloride typically involves the following steps:
-
Synthetic Routes and Reaction Conditions
- The synthesis often begins with the preparation of the cyclobutane ring, which can be achieved through various cyclization reactions.
- The triazole ring is then introduced via a 1,3-dipolar cycloaddition reaction, commonly known as “click chemistry.” This reaction involves the reaction of an azide with an alkyne to form the triazole ring .
- The final step involves the introduction of the carboxylic acid group and its conversion to the hydrochloride salt.
-
Industrial Production Methods
- Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
- The use of catalysts, such as copper(I) catalysts, can enhance the efficiency of the click chemistry reaction .
Analyse Chemischer Reaktionen
1-(1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
-
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
-
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
-
Major Products Formed
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted triazole derivatives .
Wissenschaftliche Forschungsanwendungen
1-(1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylic acid hydrochloride has a wide range of scientific research applications:
-
Chemistry
- The compound is used as a building block in the synthesis of more complex molecules.
- It serves as a ligand in coordination chemistry .
-
Biology
-
Medicine
-
Industry
Wirkmechanismus
The mechanism of action of 1-(1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets and Pathways:
Vergleich Mit ähnlichen Verbindungen
1-(1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylic acid hydrochloride can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
1-(1H-1,2,3-triazol-5-yl)methylcyclobutane-1-carboxylic acid hydrochloride: Similar structure but with a different substitution pattern on the triazole ring.
4-(1H-1,2,4-triazol-1-yl)cyclobutane-1-carboxylic acid hydrochloride: Contains a 1,2,4-triazole ring instead of a 1,2,3-triazole ring.
-
Uniqueness
Eigenschaften
Molekularformel |
C7H10ClN3O2 |
|---|---|
Molekulargewicht |
203.62 g/mol |
IUPAC-Name |
1-(triazol-1-yl)cyclobutane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H9N3O2.ClH/c11-6(12)7(2-1-3-7)10-5-4-8-9-10;/h4-5H,1-3H2,(H,11,12);1H |
InChI-Schlüssel |
JVZJOAVLSJKJNC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(C(=O)O)N2C=CN=N2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


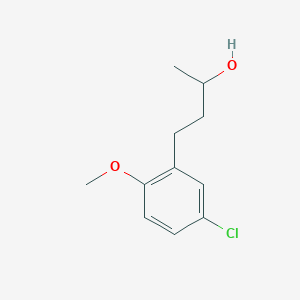
![9-Amino-3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B13524054.png)
![1-{6-Fluorospiro[3.3]heptan-2-yl}methanaminehydrochloride](/img/structure/B13524055.png)
![rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptan-5-olhydrochloride](/img/structure/B13524062.png)
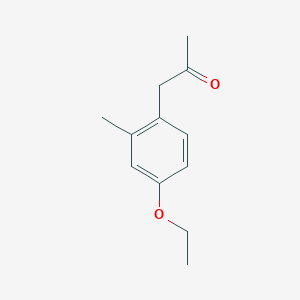


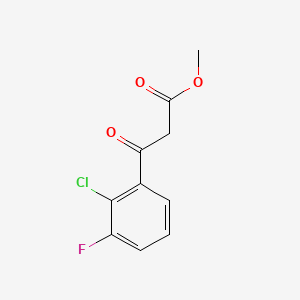
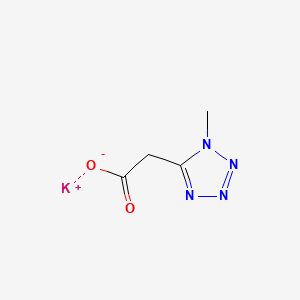
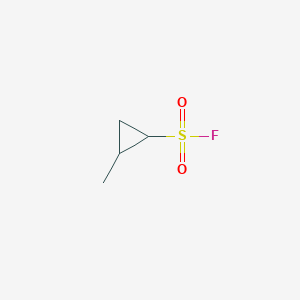
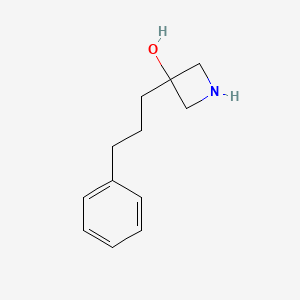
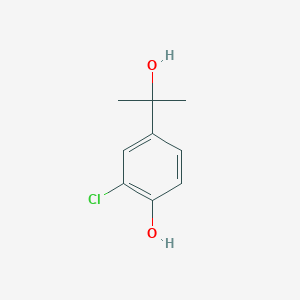
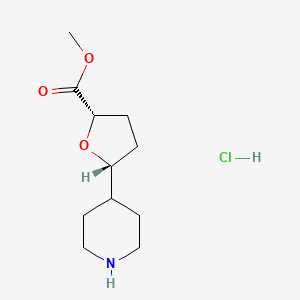
![spiro[1H-3,1-benzoxazine-4,3'-8-azabicyclo[3.2.1]octane]-2-one;hydrochloride](/img/structure/B13524130.png)
